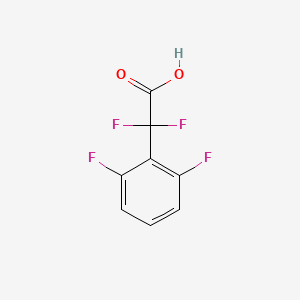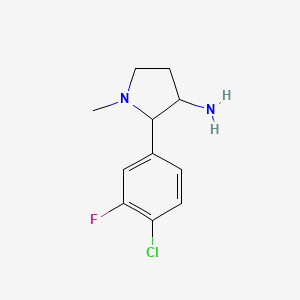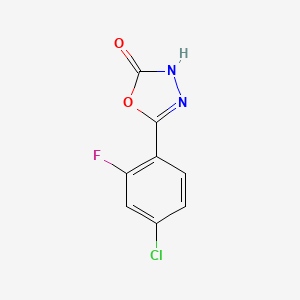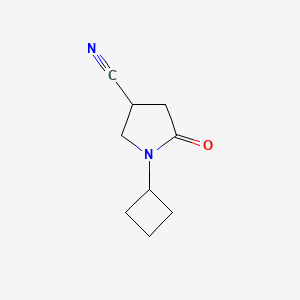
1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile
Overview
Description
Molecular Structure Analysis
The molecular formula of “1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile” is C9H12N2O . Its molecular weight is 164.21 . The InChI code is 1S/C9H12N2O/c10-5-7-4-9(12)11(6-7)8-2-1-3-8/h7-8H,1-4,6H2 .Physical And Chemical Properties Analysis
“1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile” is a liquid at room temperature .Scientific Research Applications
Antimicrobial Activity
One of the significant applications of pyrrolidine-3-carbonitrile derivatives includes their evaluation as antimicrobial agents. Newly synthesized derivatives have been assessed for their antimicrobial activity, showcasing the potential of these compounds in addressing microbial resistance and infections. The structural diversity of these derivatives, obtained through various reactions with stabilized phosphorus ylides and other reagents, indicates a broad scope for designing effective antimicrobial agents (El-Mansy, Boulos, & Mohram, 2018).
Chemical Reactivity and Formation
Another aspect of research focuses on the formation, characterization, and reactions of certain cyclobutane derivatives, highlighting the distinctive chemical behavior compared to their three-membered ring homologs. These studies are crucial for understanding the fundamental reactions and stability of these compounds under various conditions (Oda, Sakamoto, Miyatake, & Kuroda, 1999).
Synthetic Applications
The synthesis of diverse heterocyclic compounds via condensation reactions involving pyridinium ylides and β-ketonitriles demonstrates the versatility of these derivatives in organic synthesis. Such reactions lead to the formation of dihydrofuran-carbonitriles and pyran-carbonitriles, emphasizing the utility of these compounds in creating complex molecular structures with potential applications in drug development and other areas of chemical research (Demidov, Osyanin, Osipov, & Klimochkin, 2021).
Anticancer Research
In the realm of biomedical research, certain pyrrole-oxindole derivatives have been identified as potent progesterone receptor modulators. These findings are instrumental in developing new therapeutic agents for treating diseases like endometriosis and certain types of breast cancer, showcasing the direct impact of chemical synthesis on medical advancements (Fensome et al., 2008).
Structural and Optical Characteristics
The study of pyridine derivatives' structural, optical, and junction characteristics further elucidates the potential of these compounds in materials science, particularly in developing photosensors and understanding the electronic properties of organic materials (Zedan, El-Taweel, & El-Menyawy, 2020).
properties
IUPAC Name |
1-cyclobutyl-5-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-5-7-4-9(12)11(6-7)8-2-1-3-8/h7-8H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWOWBJVRYJTFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC(CC2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



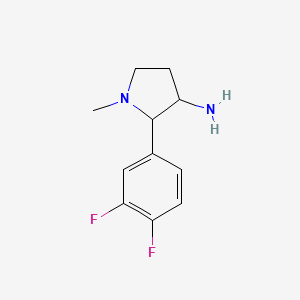
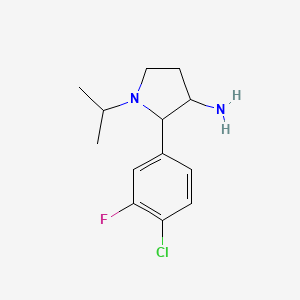
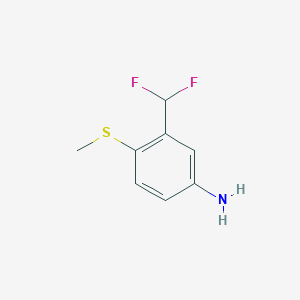
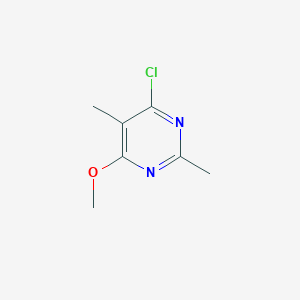
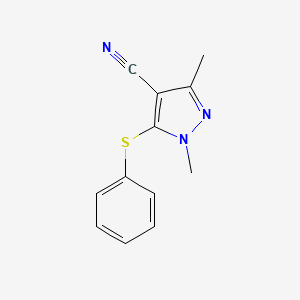
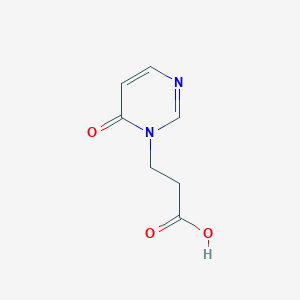
![2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole](/img/structure/B1426872.png)
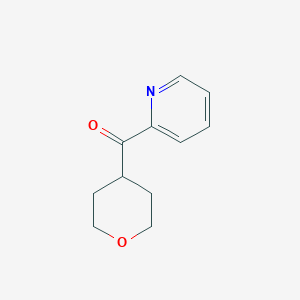
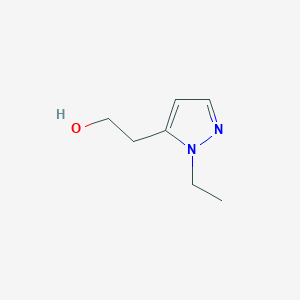
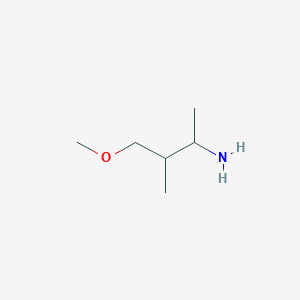
![4-Methoxy-2-[2-(thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1426881.png)
